フェンプロパトリン

概要

説明

フェンプロパトリンは、広く使用されているピレスロイド系殺虫剤であり、さまざまな農業害虫の防除に効果的であることで知られています。 キク科の花に含まれる天然のピレスリンの殺虫作用を模倣した合成化合物です。 フェンプロパトリンは、光安定性が高く、昆虫やダニに対して広域スペクトル活性を有するため、特に価値があります .

製法

合成経路と反応条件

フェンプロパトリンの合成は、いくつかの重要なステップで構成されます。

アシルクロリドの生成: 2,2,3,3-テトラメチルシクロプロパンカルボン酸は、チオニルクロリドと反応して対応するアシルクロリドを生成します。

フェノキシベンズアルデヒドとの反応: アシルクロリドは、その後、3-フェノキシベンズアルデヒド、シアン化ナトリウム、トリエチルアミン、水、および有機溶媒の混合物と反応させて、フェンプロパトリンを生成します.

工業的製造法

フェンプロパトリンの工業的製造は、同様の合成経路に従いますが、大規模製造向けに最適化されています。 このプロセスには以下が含まれます。

穏和な反応条件: 反応が制御された温度と圧力下で行われるようにして、収率と純度を最大限に高めます。

相間移動触媒: 相間移動触媒を使用して、反応効率と生成物の分離を向上させます.

作用機序

フェンプロパトリンは、昆虫の神経系における電位依存性ナトリウムチャネルを標的にすることで、殺虫効果を発揮します。 これらのチャネルの開放状態を延長することで、神経の持続的な興奮、麻痺、最終的には害虫の死をもたらします . この機構は他のピレスロイドと同様ですが、シアノ基が存在することでその効力が向上しています .

類似化合物の比較

類似化合物

- シフルトリン

- シハロトリン

- シペルメトリン

- デルタメトリン

- エスフェンバレレート

独自性

フェンプロパトリンは、2,2,3,3-テトラメチルシクロプロパン環とシアノ基など、特定の構造的特徴により、ピレスロイドの中で独特です。 これらの特徴は、光安定性の向上と強力な殺虫活性の発現に貢献しています .

科学的研究の応用

Fenpropathrin has a wide range of applications in scientific research:

Agricultural Research: Studying its effectiveness and resistance mechanisms in various pests.

Environmental Studies: Investigating its environmental fate and ecotoxicology.

Medical Research: Exploring its potential neurotoxic effects and implications for human health.

生化学分析

Biochemical Properties

Fenpropathrin is an ingestion and contact synthetic pyrethroid . Its mode of action is similar to other natural (pyrethrum) and synthetic pyrethroids where they interfere with the kinetics of voltage-gated sodium channels causing paralysis and death of the pest . The major biotransformation reactions of fenpropathrin in rats consisted of oxidation at the methyl groups of the acid moiety and at the 2′- and 4′-positions of the alcohol moiety, cleavage of the ester linkage and the conjugation of the resultant carboxylic acids, alcohols and phenols with glucuronic acid, sulfuric acid and glycine .

Cellular Effects

Fenpropathrin has been found to induce cellular death of dopaminergic neurons in vivo . Furthermore, fenpropathrin increased the generation of reactive oxygen species, disrupted both mitochondrial function and dynamic networks, impaired synaptic communication, and promoted mitophagy in vitro .

Molecular Mechanism

Fenpropathrin’s mode of action is similar to other natural (pyrethrum) and synthetic pyrethroids where they interfere with the kinetics of voltage-gated sodium channels causing paralysis and death of the pest . It has been found that resistance to fenpropathrin remained elevated up to eight months after exposure to fenpropathrin . A real-time quantitative PCR analysis revealed that levels of voltage-gated sodium channel (VGSC) gene expression were significantly higher in the resistant line eight months after their last fenpropathrin exposure .

Temporal Effects in Laboratory Settings

Resistance to fenpropathrin remained elevated up to eight months after exposure to fenpropathrin . Fenpropathrin degrades from soil by two main mechanisms, biodegradation and photochemical degradation of surface deposits . The time of degradation depends on the characteristics of the soils .

Dosage Effects in Animal Models

In rodent animals, two different injections of fenpropathrin were used for administrations, intraperitoneal (i.p), or stereotaxical (ST). The rats exhibited lower number of pokes 60 days after first i.p injection, while the rats in ST group showed a significant upregulation of apomorphine-evoked rotations 60 days after first injection .

Metabolic Pathways

The major biotransformation reactions of fenpropathrin in rats consisted of oxidation at the methyl groups of the acid moiety and at the 2′- and 4′-positions of the alcohol moiety, cleavage of the ester linkage and the conjugation of the resultant carboxylic acids, alcohols and phenols with glucuronic acid, sulfuric acid and glycine .

Transport and Distribution

Fenpropathrin appears to have both type I and type II properties. It produces repetitive firing of neurons but is associated with type II symptoms. In acute studies with fenpropathrin in mammals, onset of toxic signs is rapid (within a few hours or days), independent of the route of exposure .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of fenpropathrin involves several key steps:

Formation of Acyl Chloride: 2,2,3,3-tetramethylcyclopropylcarboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride.

Reaction with Phenoxybenzaldehyde: The acyl chloride is then reacted with a mixture of 3-phenoxybenzaldehyde, sodium cyanide, triethylamine, water, and an organic solvent to yield fenpropathrin.

Industrial Production Methods

Industrial production of fenpropathrin follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves:

Mild Reaction Conditions: Ensuring the reactions occur under controlled temperatures and pressures to maximize yield and purity.

Phase Transfer Catalysis: Utilizing phase transfer catalysts to enhance the reaction efficiency and product separation.

化学反応の分析

反応の種類

フェンプロパトリンは、さまざまな化学反応を起こし、以下が含まれます。

酸化: ヒドロキシル化代謝物の生成につながります。

一般的な試薬と条件

酸化剤: 酸化反応に使用する過マンガン酸カリウムや過酸化水素など。

加水分解条件: 加水分解を促進するための酸性または塩基性条件.

主な生成物

ヒドロキシル化代謝物: 酸化によって生成されます。

カルボン酸とアルコール: 加水分解の結果生成されます.

科学研究への応用

フェンプロパトリンは、科学研究において幅広い用途があります。

農業研究: さまざまな害虫に対する有効性と抵抗性機構を調査しています.

環境研究: 環境における運命と生態毒性を調査しています.

医学研究: 潜在的な神経毒性効果とヒトの健康への影響を調査しています.

類似化合物との比較

Similar Compounds

- Cyfluthrin

- Cyhalothrin

- Cypermethrin

- Deltamethrin

- Esfenvalerate

Uniqueness

Fenpropathrin is unique among pyrethroids due to its specific structural features, such as the 2,2,3,3-tetramethylcyclopropane ring and the cyano group. These features contribute to its high stability under light and its potent insecticidal activity .

特性

IUPAC Name |

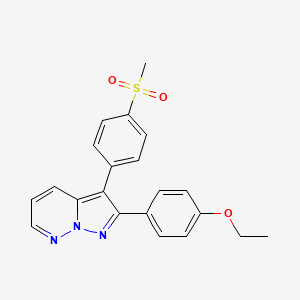

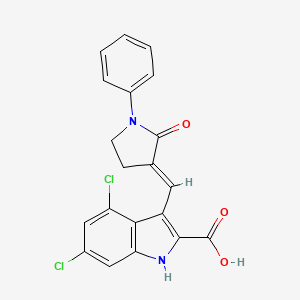

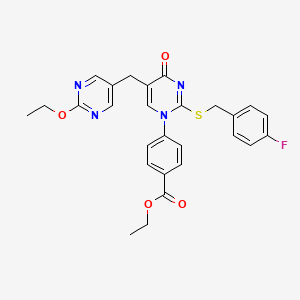

[cyano-(3-phenoxyphenyl)methyl] 2,2,3,3-tetramethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-21(2)19(22(21,3)4)20(24)26-18(14-23)15-9-8-12-17(13-15)25-16-10-6-5-7-11-16/h5-13,18-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUXKZZNEFRCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024002 | |

| Record name | Fenpropathrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish to brown liquid or solid, depending on purity and temperature. Used as an acaricide and insecticide., Pale yellow liquid; [Merck Index] Yellowish-brown liquid or solid; mp = 45-50 deg C; [HSDB] Yellow to brown liquid or solid (purity and temperature dependent); [CAMEO] Yellow-brown liquid or solid (depends on storage); mp = 45-50 deg C; [MSDSonline] | |

| Record name | FENPROPATHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenpropathrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In xylene 1000, cyclohexanone 1000, methanol 337 (all in g/kg at 25 °C), Soluble in common organic solvents (chloroform, acetone, methanol)., In water, 1.41X10-2 mg/l @ 25 °C. | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.15 @ 25 °C | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000548 [mmHg], 5.48X10-6 mm Hg @ 20 °C | |

| Record name | Fenpropathrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partial protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to increased sodium entry. /Pyrethroids/, The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, For more Mechanism of Action (Complete) data for FENPROPATHRIN (12 total), please visit the HSDB record page. | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow oil, Yellow brown liquid or solid | |

CAS No. |

39515-41-8, 64257-84-7 | |

| Record name | FENPROPATHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenpropathrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39515-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpropathrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039515418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpropathrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPROPATHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87BH96P0MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

45-50 °C | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Fenpropathrin?

A1: Fenpropathrin, a synthetic pyrethroid insecticide, primarily targets the voltage-gated sodium channels (VGSC) in insects. [, , , ] It disrupts the normal function of these channels, leading to paralysis and death. [, , , ]

Q2: How does Fenpropathrin affect voltage-gated sodium channels?

A2: Fenpropathrin binds to VGSCs, preventing their proper closure, which disrupts the flow of sodium ions across nerve cell membranes. This disruption leads to hyperexcitation of the nervous system, ultimately causing paralysis and death in target insects. [, , , , ]

Q3: Are there other mechanisms of action besides VGSC disruption?

A3: Research suggests that Fenpropathrin resistance in some insects may involve metabolic detoxification mechanisms, particularly through enzymes like cytochrome P450s (CYPs) and glutathione S-transferases (GSTs). [, , ]

Q4: What are the downstream effects of Fenpropathrin exposure in non-target organisms?

A4: In non-target organisms like fish, Fenpropathrin exposure can induce oxidative stress, leading to lipid peroxidation and altered biochemical parameters. [] Studies on zebrafish embryos also showed teratogenic effects, behavioral abnormalities, cardiotoxicity, and neurotoxicity. []

Q5: What is the molecular formula and weight of Fenpropathrin?

A5: Fenpropathrin's molecular formula is C22H27NO3, and its molecular weight is 353.46 g/mol. []

Q6: Is there spectroscopic data available for Fenpropathrin?

A6: Gas chromatography coupled with electron capture detector (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) are widely used for the detection and quantification of Fenpropathrin. [, , , , , ] These techniques provide information on the compound's retention time and mass-to-charge ratio, which are crucial for its identification and analysis.

Q7: Have insect populations developed resistance to Fenpropathrin?

A7: Yes, several insect species, including the silverleaf whitefly (Bemisia argentifolii), citrus red mite (Panonychus citri), and the Asian citrus psyllid (Diaphorina citri), have developed resistance to Fenpropathrin. [, , , , ]

Q8: What are the mechanisms of Fenpropathrin resistance?

A8: Resistance mechanisms can include target-site insensitivity, where mutations in the VGSC gene reduce Fenpropathrin binding affinity. [, , ] Additionally, enhanced metabolic detoxification by enzymes like CYPs and GSTs can contribute to resistance. [, , , ]

Q9: What is the environmental fate of Fenpropathrin?

A10: Fenpropathrin degradation in the environment is influenced by factors like soil type, pH, temperature, and microbial activity. [, ] It exhibits low mobility in soil and limited volatilization from various surfaces. []

Q10: What is the half-life of Fenpropathrin in soil?

A11: The half-life of Fenpropathrin in soil ranges from 25.8 to 33.2 days under laboratory conditions. [] Environmental factors like temperature and organic matter content can influence the degradation rate.

Q11: How effective are bioremediation strategies for Fenpropathrin-contaminated soil?

A12: Bioaugmentation of contaminated soils with Fenpropathrin-degrading bacterial strains like Bacillus sp. DG-02 and Sphingomonas sp. JQL4-5 have shown promise in enhancing the degradation of this insecticide. [, ]

Q12: How are Fenpropathrin residues analyzed in food and environmental samples?

A13: Gas chromatography, particularly GC-ECD and GC-MS, are commonly employed for analyzing Fenpropathrin residues due to their high sensitivity and selectivity. [, , , , , ] HPLC methods have also been developed and offer alternative approaches for analysis. []

Q13: Are there other analytical techniques for Fenpropathrin detection?

A14: Yes, Enzyme-linked immunosorbent assay (ELISA) has been developed for rapid and sensitive detection of Fenpropathrin residues. [] Additionally, micellar-enhanced spectrofluorimetry and resonance light scattering methods offer alternative detection approaches. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

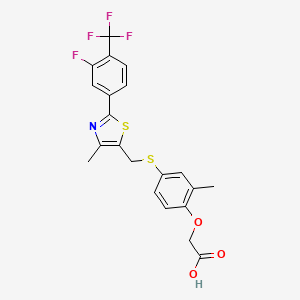

![2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid](/img/structure/B1672453.png)